Adenosine, 2',3'-dideoxy-N,N-diethyl-
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Overview
Description
Adenosine, 2’,3’-dideoxy-N,N-diethyl- is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to adenosine but lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’,3’-dideoxy-N,N-diethyl- typically involves the selective removal of hydroxyl groups from adenosine. This can be achieved through various chemical reactions, including:
Deoxygenation: Using reagents such as tributyltin hydride in the presence of a radical initiator to remove hydroxyl groups.
Protection and Deprotection: Protecting groups are used to selectively protect certain hydroxyl groups while others are modified. Common protecting groups include silyl ethers and acyl groups.
Industrial Production Methods
Industrial production of Adenosine, 2’,3’-dideoxy-N,N-diethyl- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reagent addition.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Adenosine, 2’,3’-dideoxy-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced nucleoside analogs.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Adenosine, 2’,3’-dideoxy-N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential antiviral agent.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections.
Industry: Used in the production of nucleoside analogs for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Adenosine, 2’,3’-dideoxy-N,N-diethyl- involves its incorporation into nucleic acids, where it acts as a chain terminator. This is due to the absence of hydroxyl groups at the 2’ and 3’ positions, which prevents the formation of phosphodiester bonds necessary for nucleic acid elongation. The compound targets viral DNA polymerases, inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analog lacking hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Dideoxycytidine: Similar structure but with a cytosine base instead of adenine.
2’,3’-Dideoxyguanosine: Similar structure but with a guanine base.
Uniqueness
Adenosine, 2’,3’-dideoxy-N,N-diethyl- is unique due to its specific modifications, which enhance its stability and efficacy as a nucleoside analog. The diethyl groups provide additional steric hindrance, potentially improving its resistance to enzymatic degradation.
Properties
CAS No. |
120503-52-8 |
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Molecular Formula |
C14H21N5O2 |
Molecular Weight |
291.35 g/mol |
IUPAC Name |
[(2S,5R)-5-[6-(diethylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C14H21N5O2/c1-3-18(4-2)13-12-14(16-8-15-13)19(9-17-12)11-6-5-10(7-20)21-11/h8-11,20H,3-7H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
NOOVTHQNOQTLPR-WDEREUQCSA-N |
Isomeric SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2C3CCC(O3)CO |
Origin of Product |
United States |
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